3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Vue d'ensemble

Description

3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde is a chemical compound that falls under the category of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Molecular Structure Analysis

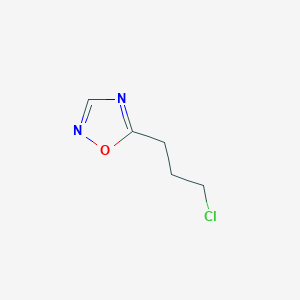

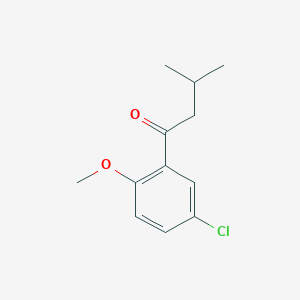

The molecular structure of this compound consists of a pyrazole ring attached to a benzaldehyde group . The InChI code for this compound is 1S/C11H9ClN2O/c1-8-11(12)6-14(13-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.66 . The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Novel Heterocycles

3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde has been employed in the synthesis of diverse heterocyclic compounds. For instance, Kariuki et al. (2022) demonstrated its use in the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles with high yields, showcasing its role in constructing complex heterocycles with potential applications in medicinal chemistry and materials science Kariuki et al., 2022.

Antioxidant and Antitumor Properties

The compound has also been utilized in the development of pyrazole derivatives with significant biological activities. For example, Naveen et al. (2021) explored its applications in synthesizing ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, which was evaluated for antioxidant susceptibilities, highlighting its potential in the discovery of new antioxidant agents Naveen et al., 2021.

Luminescent Materials

The synthesis and characterization of luminescent materials have also been reported using this compound. Tang et al. (2014) synthesized 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol, exhibiting interesting luminescent properties, indicating its usefulness in the development of new luminescent materials for potential optical applications Tang et al., 2014.

Novel Antimicrobials and Antioxidants

Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds using this compound, showcasing its role in the discovery of novel antimicrobials and antioxidants, further emphasizing its importance in pharmaceutical research Rangaswamy et al., 2017.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

The future directions for research on 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactivity, and biological activities. Given their wide range of pharmacological activities, these compounds have the potential for further antimicrobial drug development .

Mécanisme D'action

Target of Action

The primary targets of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by fitting into the LmPTR1 pocket (active site) of Leishmania aethiopica . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .

Biochemical Pathways

The compound’s potent antipromastigote activity suggests it may interfere with the life cycle of leishmania aethiopica .

Pharmacokinetics

Its potent in vitro activity suggests it may have good bioavailability .

Result of Action

The compound exhibits potent antipromastigote activity, with an IC50 value of 0.018 µg/mL . This means it is highly effective at inhibiting the growth of Leishmania aethiopica, making it a potential candidate for the treatment of leishmaniasis .

Analyse Biochimique

Biochemical Properties

3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction is crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it has been found to alter the activity of key signaling molecules such as protein kinases, which play a pivotal role in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in altered drug pharmacokinetics and potential drug-drug interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular morphology and function, highlighting the importance of temporal considerations in experimental design .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without adverse effects. At high doses, the compound can cause hepatotoxicity and nephrotoxicity, underscoring the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications. Additionally, the compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with organic anion transporters, facilitating its uptake and distribution in various tissues. This interaction is essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments or organelles .

Propriétés

IUPAC Name |

3-chloro-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGUYXDHYGIYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693897 | |

| Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186663-52-4 | |

| Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1423113.png)

![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)

![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)

![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1423130.png)

![4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1423131.png)